![molecular formula C16H21F3N2O4S B6501795 1-methanesulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide CAS No. 1351661-91-0](/img/structure/B6501795.png)
1-methanesulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide
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Description
1-methanesulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H21F3N2O4S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.11741282 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with amidase enzymes .
Mode of Action
The compound likely interacts with its target through a process known as amidase-catalyzed hydrolysis . This process involves the breaking of a C-N bond in the amide group of the compound, resulting in the formation of a carboxylic acid and ammonia .
Biochemical Pathways
The hydrolysis of amides by amidases is a common biochemical reaction that plays a role in various metabolic pathways .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The hydrolysis of amides by amidases can result in changes in cellular metabolism and signaling .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, amidase enzymes often require specific temperatures and pH levels for optimal activity .
Biological Activity
The compound 1-methanesulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide is a member of a class of compounds that have shown significant biological activity, particularly in the context of anesthetic and anticonvulsant effects. This article reviews its biological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14F3N1O4S1
- Molecular Weight : 373.3 g/mol
- IUPAC Name : N-[3-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
The structure includes a piperidine ring, a trifluoromethyl group, and a methanesulfonyl moiety, which contribute to its unique pharmacological profile.
Anesthetic Properties
Research indicates that compounds similar to This compound exhibit oral general anesthetic activity. For instance, analogs have been shown to reduce the minimum alveolar concentration (MAC) of isoflurane significantly without affecting hemodynamic parameters such as heart rate or blood pressure at therapeutic doses .
Anticonvulsant Effects
The compound has also demonstrated potent anticonvulsant activity. In studies involving maximal electroshock (MES) and subcutaneous metrazol models, it exhibited a therapeutic index of 10 for MES activity. This suggests that it could be effective in managing seizures with minimal side effects .
The mechanism underlying the biological activity of this compound appears to involve modulation of GABA(A) receptor currents. At concentrations around 10 µM, it was observed to enhance GABA(A) current in hippocampal neurons . Additionally, its lipophilicity due to the trifluoromethyl group allows for efficient membrane penetration and interaction with various molecular targets within the cell.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anesthetic | Reduced MAC for isoflurane | |
Anticonvulsant | Therapeutic index of 10 in MES model | |
GABA(A) Modulation | Enhanced GABA(A) current at 10 µM |
Case Study: Anesthetic Efficacy
In a controlled study, the compound was administered to animal models to evaluate its anesthetic properties. The results indicated a significant reduction in MAC values when combined with isoflurane, suggesting synergistic effects that could enhance anesthetic protocols without increasing cardiovascular risks .
Properties
IUPAC Name |
1-methylsulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S/c1-26(24,25)21-9-7-12(8-10-21)14(22)20-11-15(23,16(17,18)19)13-5-3-2-4-6-13/h2-6,12,23H,7-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLHCUTGMIMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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